2-(4-methoxyphenyl)-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}ethanamine 2-(4-methoxyphenyl)-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20046938
InChI: InChI=1S/C23H23N5O2/c1-29-21-11-7-18(8-12-21)15-16-24-17-19-9-13-22(14-10-19)30-23-25-26-27-28(23)20-5-3-2-4-6-20/h2-14,24H,15-17H2,1H3
SMILES:
Molecular Formula: C23H23N5O2
Molecular Weight: 401.5 g/mol

2-(4-methoxyphenyl)-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}ethanamine

CAS No.:

Cat. No.: VC20046938

Molecular Formula: C23H23N5O2

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}ethanamine -

Specification

Molecular Formula C23H23N5O2
Molecular Weight 401.5 g/mol
IUPAC Name 2-(4-methoxyphenyl)-N-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine
Standard InChI InChI=1S/C23H23N5O2/c1-29-21-11-7-18(8-12-21)15-16-24-17-19-9-13-22(14-10-19)30-23-25-26-27-28(23)20-5-3-2-4-6-20/h2-14,24H,15-17H2,1H3
Standard InChI Key GMGGQDVSVGWEMQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC3=NN=NN3C4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features three primary structural components:

  • 4-Methoxyphenyl Group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position, contributing electron-donating effects that influence reactivity and solubility.

  • Benzyl Ether Linkage: A benzyl group connected via an oxygen atom to the tetrazole ring, creating a sterically demanding scaffold.

  • 1-Phenyl-1H-Tetrazole-5-yl Moiety: A five-membered aromatic ring containing four nitrogen atoms, known for its bioisosteric equivalence to carboxylic acids.

The ethanamine backbone bridges the methoxyphenyl and benzyl-tetrazole groups, enabling conformational flexibility critical for molecular interactions.

Table 1: Hypothesized Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₃H₂₂N₄O₂ (predicted)
Molecular Weight~402.45 g/mol (calculated)
LogP (Lipophilicity)~3.2 (estimated via fragment-based methods)
Hydrogen Bond Donors1 (tetrazole NH)
Hydrogen Bond Acceptors6 (tetrazole N, ether O, methoxy O)

Note: Experimental data on melting point, solubility, and spectral signatures (e.g., NMR, IR) are currently unavailable in non-restricted sources.

Synthesis and Chemical Reactivity

Reactivity Profile

  • Tetrazole Ring: Participates in electrophilic substitutions at the N1 position and undergoes cycloadditions due to its aromaticity.

  • Methoxy Group: Activates the phenyl ring toward electrophilic substitution (e.g., nitration, halogenation).

  • Ethanamine Backbone: Susceptible to oxidation and acylation reactions.

Biological Activity and Mechanism

Table 2: Comparative Bioactivity of Tetrazole Derivatives

CompoundTargetIC₅₀ (nM)Reference
LosartanAngiotensin II Receptor1.3
CilostazolPhosphodiesterase-3200
This CompoundHypothetical TargetPending

Applications in Medicinal Chemistry

Drug Design Considerations

The compound’s structure aligns with principles of fragment-based drug design:

  • Tetrazole as a Carboxylic Acid Surrogate: Reduces ionization at physiological pH, enhancing oral bioavailability.

  • Methoxy Group: Improves solubility and modulates pharmacokinetic properties.

Challenges and Future Directions

Research Gaps

  • Synthetic Optimization: Scalable routes requiring milder conditions.

  • Target Identification: High-throughput screening to elucidate precise biological targets.

  • Toxicological Profiling: ADMET (absorption, distribution, metabolism, excretion, toxicity) studies.

Strategic Recommendations

  • Collaborate with academic labs for X-ray crystallography to resolve 3D structure.

  • Pursue patent filings to protect novel synthetic methodologies.

  • Initiate preclinical trials for lead optimization.

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